molecular formula C24H18FN3 B2495347 3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-53-2

3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2495347
CAS No.: 866342-53-2
M. Wt: 367.427
InChI Key: XWSNAMOOQJZOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative with a fused heterocyclic core. Its molecular formula is C26H22FN3O2, with an average mass of 427.479 g/mol and a monoisotopic mass of 427.1696 g/mol . Key structural features include:

  • A 4-fluorophenyl group at position 2.
  • A 3-methylbenzyl substituent at position 3.
  • 7,8-dimethoxy groups on the quinoline ring in certain derivatives (e.g., ChemSpider ID: 1600584) .

This compound has demonstrated pharmacological relevance as a small-molecule agonist of neurotensin receptor 1 (NTR1), showing activity at concentrations as low as 10 µM in receptor assays .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-5-4-6-17(13-16)14-28-15-21-23(18-9-11-19(25)12-10-18)26-27-24(21)20-7-2-3-8-22(20)28/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSNAMOOQJZOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 3-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazoloquinoline core. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinolines, which can have different functional groups attached to the phenyl rings or the pyrazoloquinoline core.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit promising antimicrobial properties. The presence of electron-withdrawing groups such as fluorine enhances the activity against various microbial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial effectiveness of several derivatives, it was found that:

CompoundZone of Inhibition (mm)Microbial Strain
Compound A15Staphylococcus aureus
Compound B18Escherichia coli
Compound C12Pseudomonas aeruginosa

These results suggest that structural modifications can significantly enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of 3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has been explored in various studies. It has shown activity against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A detailed investigation into the anticancer activity demonstrated the following IC50 values against different cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)8Cell cycle arrest at G2/M phase
HeLa (Cervical)12Modulation of p53 pathway

These findings highlight the compound's potential as a lead candidate for cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated, particularly its ability to inhibit nitric oxide production in inflammatory models.

Case Study: Inhibition of NO Production

A comparative study on various derivatives revealed:

CompoundIC50 (μM)Inflammatory Model Used
Compound D0.39RAW 264.7 macrophages
Compound E0.45LPS-stimulated cells

These results indicate that modifications to the structure can enhance anti-inflammatory efficacy while minimizing cytotoxicity.

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been a focal point in understanding how modifications influence efficacy. Key observations include:

  • Electron-Withdrawing Groups : Such as fluorine enhance biological activity.
  • Steric Hindrance : Bulky substituents may reduce efficacy due to steric effects.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[4,3-c]Quinoline Derivatives

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]Quinoline Analogs
Compound Name Substituents Molecular Formula Key Properties/Activity Reference
Target Compound 3-(4-Fluorophenyl), 5-(3-methylbenzyl), 7,8-dimethoxy C26H22FN3O2 NTR1 agonist (10 µM activity)
5-(4-Methylbenzyl)-3-(4-fluorophenyl)-7,8-dimethoxy-pyrazolo[4,3-c]quinoline 3-(4-Fluorophenyl), 5-(4-methylbenzyl), 7,8-dimethoxy C26H22FN3O2 Used in GPR35 selectivity assays; structural isomer of target compound
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-pyrazolo[4,3-c]pyridine-7-carboxylate 2-Phenyl, 5-(quinolin-3-yl), ethyl ester at position 7 C24H18N4O3 High yield (84%), orange crystals, mp 248–251°C; no reported bioactivity
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-[1,4]dioxino-pyrazoloquinoline 3-(4-Ethylphenyl), 5-(3-fluorobenzyl), 8,9-dihydro-[1,4]dioxino C28H23FN2O2 Modified solubility due to dioxane ring; no reported receptor activity
Key Observations :
  • Substituent Position Matters : The 3-methylbenzyl vs. 4-methylbenzyl substitution (as in the 4-methylbenzyl analog) can alter receptor selectivity. For example, the 4-methylbenzyl variant was tested in GPR35 assays , whereas the target compound targets NTR1 .
  • Functional Groups Influence Bioactivity: The 7,8-dimethoxy groups in the target compound may enhance membrane permeability compared to non-methoxy analogs (e.g., the ethyl ester derivative in ) .

Non-Pyrazoloquinoline Heterocycles with Similar Pharmacophores

Table 2: Comparison with Other Fused Heterocycles
Compound Name Core Structure Key Features Bioactivity/Notes Reference
4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin} Pyrano[3,2-c]quinoline Chloro substituent, pyrano ring HPLC purity >94%; no receptor data
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidin-4-one Pyrazolo[1,5-a]pyrimidinone Fluorophenyl, methoxyphenyl Synthesized via multicomponent reactions
Key Observations :
  • Chlorinated Derivatives: The pyranoquinoline in includes a chloro substituent, which may improve metabolic stability but requires further pharmacological validation .

Structure-Activity Relationship (SAR)

  • Fluorophenyl Group : Critical for receptor binding; replacing fluorine with chlorine (e.g., ) may alter potency .
  • Benzyl Substituents : 3-Methylbenzyl in the target compound vs. 4-methylbenzyl in its isomer () highlights the importance of substituent position for receptor specificity .

Biological Activity

The compound 3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H20FN3C_{25}H_{20}FN_3 with a molecular weight of 399.44 g/mol. The compound features a pyrazoloquinoline core structure that contributes to its biological properties.

Antitumor Activity

Research indicates that pyrazoloquinolines, including this compound, exhibit significant antitumor properties. A study demonstrated that derivatives of pyrazolo[3,4-b]quinolines possess potent inhibitory effects on various cancer cell lines. For instance, the compound showed IC50 values in the nanomolar range against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines:

Cell LineIC50 (nM)
MCF-723.5 ± 1.2
HepG218.7 ± 0.9
HCT-11615.6 ± 1.0

These findings suggest a strong potential for the development of this compound as an anticancer agent .

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown that it selectively inhibits CDK2 with an IC50 value significantly lower than that for CDK1, indicating its potential for targeted cancer therapy .

Case Study 1: In Vitro Efficacy

In a recent study published in Molecules, the biological activity of various pyrazoloquinoline derivatives was assessed. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the fluorophenyl and methylphenyl groups significantly influenced the potency and selectivity of the compound against tumor cells. The presence of fluorine in the para position was critical for enhancing lipophilicity and improving cellular uptake .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for pyrazolo[4,3-c]quinoline derivatives, and how can they be adapted for this compound?

  • Methodological Answer : The synthesis often starts with substituted quinoline precursors, such as 2,4-dichloroquinoline-3-carbonitrile, which undergoes cyclization with hydrazine derivatives. For this compound, key steps include introducing the 4-fluorophenyl and 3-methylbenzyl groups via nucleophilic substitution or palladium-catalyzed coupling. Optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) is critical for yield improvement. Multi-step purification (e.g., column chromatography, recrystallization) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing pyrazolo[4,3-c]quinoline derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) resolves substituent positions and confirms regioselectivity. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides absolute configuration data for crystalline derivatives. For non-crystalline samples, FT-IR identifies functional groups like C-F stretches (1100–1250 cm⁻¹) .

Q. How do substituents influence the solubility and stability of this compound?

  • Methodological Answer : Fluorine atoms enhance lipid solubility and metabolic stability via electron-withdrawing effects. The 3-methylbenzyl group increases steric bulk, potentially reducing aqueous solubility. Stability under physiological pH (e.g., PBS buffer at 7.4) should be tested via HPLC over 24–72 hours to assess degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in pyrazoloquinoline cyclization?

  • Methodological Answer : Contradictory yield data often arise from competing side reactions. Design a factorial experiment varying catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (polar aprotic vs. aromatic), and reaction times. Use Design of Experiments (DoE) software to identify interactions. For example, microwave-assisted synthesis (100–150 W, 10–30 min) improves cyclization efficiency by 20–30% compared to conventional reflux .

Q. What strategies resolve discrepancies in reported biological activity for pyrazoloquinoline analogs?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line sensitivity, concentration ranges). Conduct dose-response curves (IC₅₀ values) across multiple models (e.g., HEK293 vs. HeLa cells) and validate target engagement via SPR or fluorescence polarization. Compare results with structurally similar compounds (e.g., 8-methoxy or chloro-substituted analogs) to establish structure-activity relationships (SAR) .

Q. How can computational methods predict the binding mode of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like cyclooxygenase-2 (COX-2) or kinases. Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FT-IR, Raman spectroscopy). Use quality-by-design (QbD) principles to define critical quality attributes (CQAs) like purity ≥98% and particle size distribution. Statistical process control (SPC) charts track variability in key steps (e.g., Grignard reagent addition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.